

3,3,3-Trifluoro-1-propanol molecular structure

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Compound of Interest

Compound Name: 3,3,3-Trifluoro-1-propanol

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An In-Depth Technical Guide to the Molecular Structure of **3,3,3-Trifluoro-1-propanol**

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular structure of **3,3,3-Trifluoro-1-propanol** (CAS No. 2240-88-2), a pivotal fluorinated alcohol in modern chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features that dictate its unique physicochemical properties and versatile applications. We will explore its atomic arrangement, conformational preferences, and the powerful influence of its trifluoromethyl group, grounding our analysis in spectroscopic data and established chemical principles.

Introduction: The Significance of Fluorination in a Propanol Scaffold

3,3,3-Trifluoro-1-propanol ($C_3H_5F_3O$) is a colorless liquid that has emerged as a critical building block and specialty solvent, particularly in the pharmaceutical and agrochemical industries.^[1] Its structure, a simple three-carbon chain with a terminal trifluoromethyl (CF_3) group and a primary alcohol, represents a strategic combination of a hydrophilic functional group with a lipophilic, metabolically robust moiety.

The incorporation of fluorine, and specifically the CF_3 group, into organic molecules is a cornerstone of modern drug design.^[2] This substitution dramatically alters a molecule's electronic properties, pKa, lipophilicity, and metabolic stability.^{[2][3][4]} In **3,3,3-Trifluoro-1-propanol**, these effects are pronounced, making it an invaluable intermediate for synthesizing

active pharmaceutical ingredients (APIs) with enhanced bioavailability and pharmacokinetic profiles.^{[3][5]}

Core Molecular Structure and Physicochemical Profile

The fundamental identity of **3,3,3-Trifluoro-1-propanol** is defined by its molecular formula, $C_3H_5F_3O$, and a molecular weight of approximately 114.07 g/mol.^{[6][7]} It is a halogenated organic compound belonging to the class of fluorinated alcohols.^[8]

Atomic Connectivity and Isomerism

The molecule consists of a propane backbone. The hydroxyl (-OH) group is attached to the first carbon (C1), and three fluorine atoms are attached to the third carbon (C3). The IUPAC name, 3,3,3-trifluoropropan-1-ol, precisely describes this connectivity.^{[6][9]}

Caption: 2D representation of **3,3,3-Trifluoro-1-propanol** connectivity.

Key Physicochemical Properties

The unique molecular structure gives rise to a distinct set of physical and chemical properties, which are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_3H_5F_3O$	^{[5][7][9]}
Molecular Weight	114.07 g/mol	^{[6][7]}
Appearance	Colorless to pale yellow liquid	^{[8][1]}
Boiling Point	100 °C	^{[1][5]}
Density	~1.294 - 1.3 g/cm ³	^{[1][5][10]}
Refractive Index (n _{20D})	~1.32	^{[1][5][10]}
Flash Point	37 °C (98.6 °F)	^{[5][7]}
Water Solubility	Fully miscible	

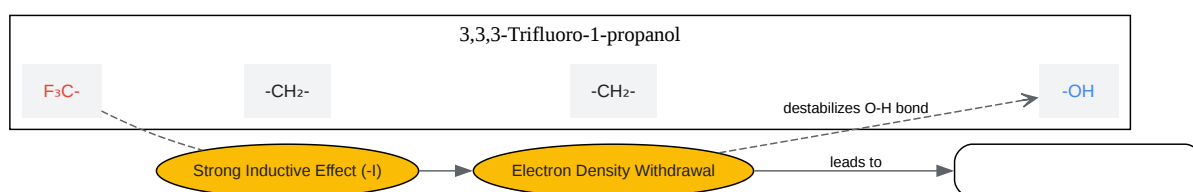
In-Depth Structural Analysis: The Role of the Trifluoromethyl Group

The trifluoromethyl (CF_3) group is the dominant structural feature, exerting powerful electronic and steric effects that propagate throughout the molecule.

Inductive Effect and Bond Polarization

Fluorine is the most electronegative element, and the three fluorine atoms on C3 create a profound electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and, subsequently, the C3-C2 and C2-C1 bonds, drawing electron density away from the propanol backbone and towards the fluorine atoms. This has two major consequences:

- **Increased Acidity:** The electron withdrawal stabilizes the conjugate base (alkoxide) formed upon deprotonation of the hydroxyl group, making **3,3,3-Trifluoro-1-propanol** more acidic ($\text{pK}_a \approx 14.1$) than its non-fluorinated counterpart, 1-propanol ($\text{pK}_a \approx 16$).^[8]
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong (bond energy ~ 485 kJ/mol), making the CF_3 group highly resistant to metabolic degradation, a key reason for its prevalence in drug design.^[4]



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Caption: Inductive effect of the CF_3 group on the molecule.

Conformational Analysis

The three-dimensional shape of **3,3,3-Trifluoro-1-propanol** is not static. Rotation around the C1-C2 and C2-C3 single bonds leads to various conformers. The relative stability of these conformers is dictated by a balance of steric hindrance (repulsion between bulky groups) and electronic interactions (like hyperconjugation and dipole-dipole interactions).

While detailed experimental studies on **3,3,3-Trifluoro-1-propanol**'s specific conformational preferences are not widely published, analysis of similar 1,3-difluorinated motifs suggests that gauche interactions are highly influential.^{[11][12]} The bulky and highly electronegative CF₃ group will sterically and electronically influence the orientation of the -CH₂OH group. Computational modeling (e.g., via Density Functional Theory) is the primary tool for investigating these low-energy conformations, which are crucial for understanding receptor binding and reactivity.

Spectroscopic Characterization: Validating the Structure

The molecular structure is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the influence of fluorine.

- ¹H NMR: The spectrum will show three distinct signals:
 - A triplet corresponding to the two protons on C1 (-CH₂OH), split by the adjacent C2 protons.
 - A complex multiplet (a quartet of triplets) for the two protons on C2 (-CF₃CH₂-), split by both the C1 protons and the three C3 fluorine atoms.
 - A broad singlet or triplet (depending on solvent and concentration) for the hydroxyl proton (-OH).
- ¹³C NMR: The spectrum will display three signals for the three carbon atoms. The signals for C3 and C2 will be split into quartets due to one-bond (¹J_{CF}) and two-bond (²J_{CF}) coupling

with the fluorine atoms, respectively. This splitting is a definitive indicator of the CF₃ group's position. For example, observed coupling constants in similar structures can be large, such as $^1J_{CF} \approx 285$ Hz and $^2J_{CF} \approx 29$ Hz.[13]

- ¹⁹F NMR: This spectrum provides a direct view of the fluorine environment. It will show a single signal, a triplet, arising from the three equivalent fluorine atoms being split by the two adjacent protons on C2.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

- O-H Stretch: A strong, broad absorption band typically appears in the range of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.
- C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene groups.
- C-F Stretch: Very strong, intense absorption bands are expected in the 1000-1300 cm⁻¹ region, which are definitive signatures of the trifluoromethyl group.[6][13]

Methodology Box: Standard Protocol for NMR Analysis

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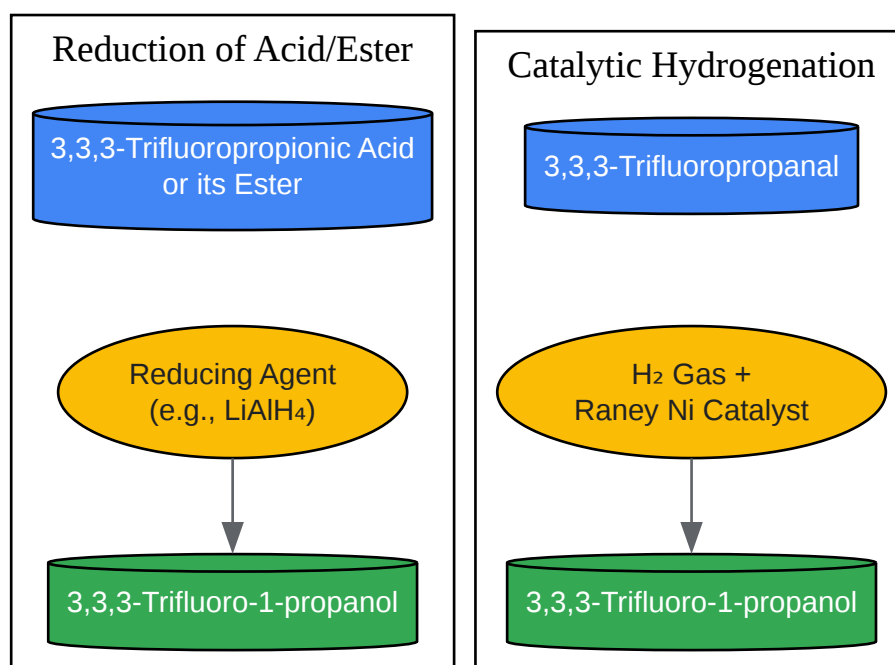
- *Sample Preparation:* Dissolve approximately 10-20 mg of **3,3,3-Trifluoro-1-propanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR.
- *Instrument Setup:* Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.
- *Data Acquisition:* Acquire ^1H , ^{13}C , and ^{19}F spectra using standard pulse sequences. Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ^{13}C spectrum.
- *Data Processing:* Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) signals.
- *Spectral Analysis:* Integrate the signals in the ^1H spectrum to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, triplet, etc.), and coupling constants (J) to assign signals to specific atoms in the molecular structure.

Synthesis, Reactivity, and Applications in Drug Development

Synthetic Pathways

3,3,3-Trifluoro-1-propanol is typically synthesized via the reduction of an appropriate trifluorinated three-carbon precursor. Common methods include:

- The reduction of 3,3,3-trifluoropropionic acid or its esters using powerful reducing agents like lithium aluminum hydride (LiAlH_4).^[8]
- The catalytic hydrogenation of 3,3,3-trifluoropropanal over a metal catalyst such as Raney Nickel.^[14]



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Caption: Common synthetic routes to **3,3,3-Trifluoro-1-propanol**.

Role in Drug Design and Materials Science

The structural features of **3,3,3-Trifluoro-1-propanol** make it a highly desirable synthon:

- **Pharmaceuticals:** It serves as a key intermediate for introducing the $\text{CF}_3\text{CH}_2\text{CH}_2$ - moiety into drug candidates. This group can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter receptor binding affinity.^{[3][5][15]}
- **Agrochemicals:** Similar to pharmaceuticals, it is used to create advanced pesticides with improved efficacy and environmental profiles.^{[16][5]}
- **Material Science:** The compound is used to synthesize specialty polymers and materials, imparting properties like enhanced thermal stability, chemical resistance, and hydrophobicity.^{[1][5]}

Safety and Handling

From a practical standpoint, understanding the hazards associated with the molecular structure is paramount for laboratory professionals.

- **Flammability:** **3,3,3-Trifluoro-1-propanol** is a flammable liquid with a flash point of 37 °C.[5] It should be stored in a cool, well-ventilated area away from ignition sources and oxidizing agents.[16]
- **Health Hazards:** It is classified as toxic if swallowed and causes skin and serious eye irritation.[6][7][17] It may also cause respiratory irritation.[16][6] Therefore, handling requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and use in a well-ventilated fume hood.[17]

Conclusion

The molecular structure of **3,3,3-Trifluoro-1-propanol** is a masterful example of how strategic fluorination can impart highly desirable properties onto a simple organic scaffold. The dominant inductive effect of the trifluoromethyl group, combined with its steric influence, governs the molecule's reactivity, acidity, and ultimately, its utility. For scientists in drug discovery and materials science, a deep understanding of this structure is not merely academic; it is fundamental to leveraging its potential for creating next-generation molecules with enhanced performance and function.

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